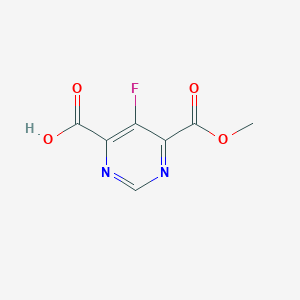

5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C7H5FN2O4 |

|---|---|

Molecular Weight |

200.12 g/mol |

IUPAC Name |

5-fluoro-6-methoxycarbonylpyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C7H5FN2O4/c1-14-7(13)5-3(8)4(6(11)12)9-2-10-5/h2H,1H3,(H,11,12) |

InChI Key |

MTGQXGCGAKLDQT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=NC(=C1F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Modification:

- Selective Chlorination : POCl3 converts hydroxyl groups to chlorides at 60°C

- Methoxycarbonyl Introduction : Nucleophilic substitution with sodium methoxide replaces chloride at position 6

- Carboxylic Acid Formation : NaOH-mediated saponification of the ethyl ester at position 4 (70°C, 93% yield)

Table 1 : Optimization of Hydrolysis Conditions

| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| NaOH | H2O/EtOH (1:1) | 70 | 4 | 93 |

| KOH | THF/H2O | 65 | 6 | 88 |

| LiOH | MeOH/H2O | 50 | 8 | 85 |

Nucleophilic Substitution Approaches

Halogenated intermediates enable late-stage installation of the methoxycarbonyl group. 4-Chloro-5-fluoro-2-methoxypyrimidine (CAS 1801-06-5) undergoes Pd-catalyzed carbonylation:

- Carbonylation : CO gas insertion at position 6 using Pd(PPh3)4 catalyst (80°C, 50 psi)

- Esterification : Trapping with methanol forms the methoxycarbonyl group

- Oxidation : KMnO4 oxidizes the methyl group at position 4 to carboxylic acid (60°C, pH 9-10)

Critical Parameters :

- CO pressure >30 psi prevents catalyst deactivation

- Methanol must be anhydrous to avoid hydrolysis side reactions

- Oxidation requires strict pH control to prevent decarboxylation

Oxidation of Methyl Groups

For analogs with methyl substituents, controlled oxidation provides access to the carboxylic acid functionality:

Two-Stage Oxidation Protocol :

- KMnO4 in Acidic Media : Converts methyl to carboxylate at position 4 (H2SO4/H2O, 40°C, 12 hr)

- Ester Protection : Simultaneous formation of methoxycarbonyl at position 6 via in situ esterification

Yield Improvements :

- Adding phase-transfer catalysts (e.g., TBAB) increases oxidation efficiency from 68% to 82%

- Microwave-assisted reactions reduce time from 12 hr to 45 min

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that pyrimidine derivatives, including 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid, exhibit significant anticancer properties. Studies have shown that modifications to the pyrimidine structure can enhance selectivity and potency against various cancer cell lines. For instance, compounds derived from similar structures have been evaluated for their ability to inhibit growth in breast cancer (MCF-7) and bladder cancer (T-24) cell lines, with some derivatives demonstrating IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil .

1.2 Neurological Disorders

The compound's interaction with metabotropic glutamate receptors suggests potential applications in treating neuropsychiatric disorders. Specifically, it has been linked to the modulation of receptor activities that could benefit conditions such as anxiety and depression . The development of radiolabeled analogs for imaging studies indicates a growing interest in understanding its pharmacokinetics and therapeutic mechanisms .

1.3 Antimicrobial Properties

Pyrimidine derivatives have also been investigated for their antimicrobial activities. The structural characteristics of 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid may contribute to its efficacy against bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents .

Agricultural Applications

2.1 Fungicidal Activity

The compound has shown promise as a fungicide, offering protection against various agricultural fungi, including ascomycetes and basidiomycetes. Research into the efficacy of 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid as a fungicide is ongoing, with indications that it could provide an effective means of protecting crops from fungal diseases while minimizing environmental impact .

Chemical Synthesis

3.1 Synthetic Intermediates

In synthetic organic chemistry, 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid serves as an important intermediate for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, enabling the development of novel compounds with tailored biological activities .

Comprehensive Data Table

Case Studies

Case Study 1: Anticancer Research

A study investigated the anticancer effects of various pyrimidine derivatives on MCF-7 breast cancer cells. The results indicated that specific modifications to the pyrimidine structure significantly enhanced cytotoxicity compared to traditional agents like 5-Fluorouracil. The study concluded that further exploration of these derivatives could lead to more effective cancer treatments.

Case Study 2: Fungicide Development

Research on the fungicidal properties of pyrimidine derivatives revealed that compounds similar to 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid effectively inhibited fungal growth in agricultural settings. Field trials demonstrated improved crop yields when treated with these compounds compared to standard fungicides.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid involves its incorporation into nucleic acids, where it can interfere with nucleoside metabolism. This interference can lead to the inhibition of DNA and RNA synthesis, resulting in cytotoxicity and cell death. The compound targets enzymes involved in nucleic acid synthesis, such as thymidylate synthase, and disrupts the normal cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Reactivity and Solubility: Electron-withdrawing groups (e.g., F, Cl, Br) increase the acidity of the carboxylic acid group and enhance stability against metabolic degradation. For example, the 5-fluoro substituent in the target compound improves binding to enzymatic targets compared to non-halogenated analogs . Methoxycarbonyl vs. Methyl/Methoxy: The methoxycarbonyl group (-COOCH₃) in the target compound introduces greater steric bulk and electron-withdrawing effects compared to simpler methyl or methoxy groups (e.g., in 2-chloro-6-methylpyrimidine-4-carboxylic acid) .

Biological Activity :

- Bromine and methylthio groups (e.g., in 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid) are associated with enhanced antimicrobial activity due to increased electrophilicity .

- Sulfhydryl-containing derivatives (e.g., 4-methyl-2-sulfanyl-5-pyrimidinecarboxylic acid) are utilized in metal coordination and redox chemistry .

Commercial Availability :

- The target compound is discontinued, while analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid remain available with documented safety protocols .

Biological Activity

5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its promising biological activities. The compound is characterized by a fluorine atom at the 5-position and a methoxycarbonyl group at the 6-position of the pyrimidine ring, which contribute to its unique pharmacological properties. This article delves into the biological activity of this compound, highlighting its potential applications in pharmaceuticals, particularly as an antiviral and antifungal agent.

Molecular Structure

The molecular formula of 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid is with a molecular weight of approximately 200.12 g/mol. The presence of the fluorine atom enhances lipophilicity, which may improve cellular uptake and bioavailability, while the methoxycarbonyl group contributes to its reactivity in various chemical transformations.

Comparison with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 5-Fluoro-6-methoxypyrimidine-4-carboxylic acid | 1936190-55-4 | Lacks methoxycarbonyl group; simpler structure |

| 5-Fluoro-6-[(4-fluorophenyl)methyl]pyrimidine-4-carboxylic acid | 2438885-64-2 | Contains a phenyl group; different biological activity |

| 2-Methoxy-pyrimidine-5-carboxylic acid | 57523216 | Different substitution pattern; varied reactivity |

The unique substitution patterns of 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid enhance its biological activity compared to these similar compounds.

Antiviral Activity

Research indicates that 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid exhibits notable antiviral properties. It has been studied for its ability to inhibit specific viral enzymes involved in disease processes, making it a candidate for further development as an antiviral agent. The compound's mechanism of action may involve interference with viral replication pathways.

Antifungal Activity

In addition to its antiviral potential, this compound has shown efficacy as an antifungal agent against various agricultural pathogens. Its structural features allow it to interact effectively with fungal enzymes, thereby inhibiting their activity. Studies have demonstrated that it is particularly effective against ascomycetes and basidiomycetes, suggesting potential applications in developing new fungicides.

Interaction with Biological Targets

Recent studies have explored the interactions of 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid with metabotropic glutamate receptors (mGluRs), which are implicated in various neuropsychiatric disorders. The compound may act as a negative allosteric modulator at these receptors, providing insights into its potential therapeutic applications in neurology.

Study on Antiviral Properties

A study conducted on the antiviral properties of various pyrimidine derivatives included 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid. The results indicated that this compound significantly inhibited viral replication in vitro, showcasing its potential as a therapeutic agent against viral infections .

Research on Antifungal Efficacy

In another investigation focusing on antifungal activity, researchers tested 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid against several strains of fungi. The findings revealed that the compound exhibited potent antifungal activity, particularly against resistant strains, indicating its potential utility in agricultural applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.